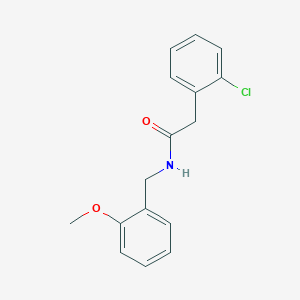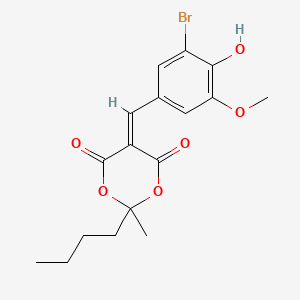
2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide, also known as ML352, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is a small molecule inhibitor of the enzyme N-myristoyltransferase 1 (NMT1), which plays a crucial role in the post-translational modification of proteins. In
Mecanismo De Acción
NMT1 is responsible for the addition of a myristoyl group to the N-terminus of proteins, which is a crucial step in their localization and function. 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide binds to the active site of NMT1, preventing the transfer of myristic acid to the target protein. This results in the mislocalization and degradation of the protein, leading to a reduction in its activity.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the replication of the Zika virus by targeting the NMT1 enzyme. In addition, this compound has been shown to reduce the production of inflammatory cytokines in macrophages, suggesting a potential role in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide is its specificity for NMT1, which minimizes off-target effects. In addition, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one limitation of this compound is its relatively low potency compared to other NMT1 inhibitors. This may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide. One direction is to explore its potential as a therapeutic agent for other diseases beyond cancer and inflammation. For example, this compound has been shown to inhibit the replication of the SARS-CoV-2 virus, suggesting a potential role in the treatment of COVID-19. Another direction is to optimize the synthesis and potency of this compound to improve its effectiveness as a therapeutic agent. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide involves the reaction of 2-chlorobenzaldehyde with 2-methoxybenzylamine to form this compound. The reaction is catalyzed by acetic anhydride and triethylamine in the presence of a solvent such as dichloromethane. The yield of this reaction is typically around 70%, and the purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been studied extensively in the context of cancer research. NMT1 has been shown to be overexpressed in various types of cancer, including breast cancer, prostate cancer, and leukemia. Inhibition of NMT1 activity by this compound has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-9-5-3-7-13(15)11-18-16(19)10-12-6-2-4-8-14(12)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNSRMOFXVUZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclohexyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4887877.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4887878.png)

![1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887891.png)
![2-benzyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4887895.png)
![N-[3-(2-furoylamino)-2,2-dimethylpropyl]-2-furamide](/img/structure/B4887901.png)
![2-{[2-(2,6-diisopropylphenoxy)ethyl]amino}ethanol](/img/structure/B4887907.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4887912.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4887933.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4887937.png)
![N,N'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4887959.png)
![2-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4887966.png)